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Abstract
Fenadiazole, a non-barbiturate hypnotic and sedative agent, emerged in the 1960s as a novel

therapeutic option for insomnia. Possessing a unique 2-(o-hydroxyphenyl)-1,3,4-oxadiazole

chemical structure, it exhibited a range of effects on the central nervous system.[1] This

technical guide provides a comprehensive overview of the pharmacological profile of

Fenadiazole, synthesizing the available data on its mechanism of action, pharmacodynamics,

and pharmacokinetics. Due to its discontinuation and the era of its development, quantitative

data is limited; however, this guide consolidates the existing knowledge to inform contemporary

research in sedative-hypnotic drug development.

Introduction
Fenadiazole (also known as phénadiazole) was marketed under brand names such as

Hypnazol, Eudormil, and Viodor.[1] It was developed by the French pharmaceutical company

Laboratoires Jacques Logeais between 1960 and 1962.[1] As a non-barbiturate hypnotic, it was

noted for its sedative, anticonvulsant, antithermal, and spasmolytic properties.[1] While it

demonstrated marked hypnotic effects in animal studies, its efficacy in humans was variable,

leading to its eventual withdrawal from the market.[1] This was attributed to limited therapeutic

effectiveness rather than significant safety concerns.
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Physicochemical Properties
A summary of the key physicochemical properties of Fenadiazole is presented in Table 1.

Property Value Reference

IUPAC Name 2-(1,3,4-Oxadiazol-2-yl)phenol

Synonyms
Fenadiazol, Phénadiazole, JL-

512

Chemical Formula C₈H₆N₂O₂

Molar Mass 162.148 g·mol⁻¹

Chemical Structure

A phenol ring substituted at the

2-position with a 1,3,4-

oxadiazole ring.

Pharmacodynamics
Mechanism of Action
The precise molecular mechanism of action for Fenadiazole is not well-elucidated in the

available literature. However, based on its sedative and hypnotic effects, it is hypothesized to

modulate inhibitory neurotransmitter systems in the central nervous system. The two primary

putative targets are the GABAergic and histaminergic systems.

Many sedative-hypnotic drugs exert their effects by enhancing the activity of gamma-

aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. This is often

achieved through positive allosteric modulation of the GABA-A receptor, which increases

chloride ion influx and hyperpolarizes the neuron, making it less likely to fire. While direct

evidence for Fenadiazole's interaction with the GABA-A receptor is lacking, its

pharmacological profile aligns with that of a GABA-A receptor positive allosteric modulator.
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Putative GABAergic modulation by Fenadiazole.

Antagonism of histamine H1 receptors in the central nervous system is a known mechanism for

inducing sedation. First-generation antihistamines are classic examples of this effect. It is

plausible that Fenadiazole could exert some of its sedative effects through interaction with the

histaminergic system, although this remains speculative.
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Potential histaminergic antagonism by Fenadiazole.

Pharmacological Effects
The observed pharmacological effects of Fenadiazole are summarized in Table 2.
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Effect Observation Reference

Hypnotic

Marked and profound in

animals; variable in humans,

inducing sleep for 6-8 hours.

Sedative
Profound sedative properties

observed in animal studies.

Anticonvulsant
Possesses anticonvulsant

activity.

Antithermal
Exhibits antithermal

(antipyretic) effects.

Spasmolytic
Demonstrates spasmolytic

(antispasmodic) properties.

Pharmacokinetics
Detailed pharmacokinetic data for Fenadiazole, such as absorption, distribution, metabolism,

and excretion parameters, are not readily available in the published literature. The average

human dosage was reported to be 200 mg/day, administered orally.

Toxicology and Safety
Fenadiazole was generally well-tolerated in humans at the average therapeutic dosage. The

discontinuation of the drug was primarily due to its inconsistent hypnotic effects in the human

population, rather than significant adverse events.

Experimental Protocols
Specific experimental protocols for the preclinical and clinical evaluation of Fenadiazole are

not detailed in the available literature. However, based on its described pharmacological

effects, the following standard methodologies would have been employed to characterize its

profile.

Assessment of Hypnotic Activity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b353445?utm_src=pdf-body
https://www.benchchem.com/product/b353445?utm_src=pdf-body
https://www.benchchem.com/product/b353445?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b353445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A common method to assess hypnotic efficacy is the measurement of sleep latency and

duration in animal models, such as rodents.
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Workflow for assessing hypnotic activity.

Evaluation of Anticonvulsant Effects
The anticonvulsant properties of a compound are typically evaluated using models of induced

seizures in animals.
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Animal Model
(e.g., Mouse)

Administer Fenadiazole
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Workflow for evaluating anticonvulsant effects.

Conclusion
Fenadiazole represents an early exploration into non-barbiturate hypnotics with a unique

1,3,4-oxadiazole scaffold. While its clinical utility was hampered by variable efficacy, its

pharmacological profile, encompassing sedative, anticonvulsant, antithermal, and spasmolytic

effects, suggests a complex interaction with the central nervous system, likely involving

GABAergic and possibly histaminergic pathways. The lack of detailed quantitative data

underscores the challenges in retrospectively analyzing older pharmaceutical agents. However,

the information available on Fenadiazole can still provide valuable insights for medicinal
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chemists and pharmacologists in the design and development of novel CNS-acting drugs.

Further investigation into the pharmacology of 2-(o-hydroxyphenyl)-1,3,4-oxadiazole derivatives

could uncover new therapeutic leads.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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